N-(4-ethoxyphenyl)-4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2S/c1-3-25-17-6-4-16(5-7-17)21-18(24)23-11-8-15(9-12-23)14-26-19-20-10-13-22(19)2/h4-7,10,13,15H,3,8-9,11-12,14H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGRPSALQIMXHNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2CCC(CC2)CSC3=NC=CN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine-1-carboxamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
- Molecular Formula : C14H17N3O2S
- Molecular Weight : 291.37 g/mol
- CAS Number : [specific CAS number not provided in search results]
The compound is believed to interact with various biological targets, primarily through modulation of neurotransmitter systems. Research indicates that derivatives of piperidine compounds often exhibit significant activity at opioid receptors, which may contribute to their anxiolytic and antidepressant effects .
Antimicrobial Activity
In vitro studies have shown that compounds with similar structural features exhibit antimicrobial properties. For instance, derivatives with imidazole rings have demonstrated effectiveness against various pathogens, suggesting that this compound could possess similar properties .
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.22 - 0.25 μg/mL | Not specified |
| Staphylococcus epidermidis | 0.22 - 0.25 μg/mL | Not specified |
Opioid Receptor Affinity
Studies on related compounds indicate that they may act as selective delta-opioid receptor agonists, which can lead to anxiolytic and antidepressant effects. The binding affinities for delta, mu, and kappa receptors were assessed, showing promising results for therapeutic applications in mood disorders .
Case Studies
A notable case study involved the evaluation of a series of piperidine derivatives, including those structurally similar to this compound). These studies revealed significant behavioral changes in animal models, suggesting the potential for clinical applications in treating anxiety and depression .
Comparison with Similar Compounds
Structural Analogues and Pharmacological Targets
The following table summarizes key structural and functional similarities:
Key Differentiators
- Thioether Linkage : The target compound’s ((1-methyl-1H-imidazol-2-yl)thio)methyl group distinguishes it from analogues with thiazole- or isoxazole-based thioethers (e.g., compounds in ) . This imidazole-thioether motif is shared with MKI-833 but absent in most benzimidazole-based ligands .
- Piperidine Modifications : Unlike carboxylate or pyrrolidinyl-substituted piperidines (e.g., MKI-833), the target compound’s piperidine is unmodified except for the carboxamide, which may influence receptor binding kinetics .
Pharmacological and Biochemical Data (Inferred)
While direct activity data for the target compound is unavailable in the provided evidence, comparisons can be drawn:
- MKI-833: Exhibits nanomolar IC50 against c-Met kinase, attributed to the imidazolylthio group’s role in ATP-binding pocket interactions .
- Compound 38 : Shows dual H1/H4 receptor antagonism (Ki < 100 nM for H1), likely mediated by the benzimidazole-piperidine scaffold .
- Thiazole/Thiophene Analogues : Compounds with thioether-linked heterocycles () demonstrate antiviral activity (e.g., IC50 ~10 nM against SARS-CoV-2) .
Critical Analysis of Structural Motifs
Thioether Functionality
The (1-methyl-1H-imidazol-2-yl)thio group is a critical pharmacophore, enabling hydrogen bonding and π-stacking in kinase inhibitors like MKI-833 . In contrast, thienylmethylthio or isoxazolemethylthio variants () prioritize bulkier hydrophobic interactions .
Piperidine-Carboxamide Core
The unsubstituted piperidine in the target compound may reduce off-target effects compared to pyrrolidinyl-substituted analogues (e.g., MKI-833), which exhibit broader kinase inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
